2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Beschreibung
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1111110-38-3) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a methylsulfonyl (-SO₂Me) group at the 2-position. Its molecular formula is C₇H₉N₃O₂S, with a molecular weight of 199.23 g/mol .
This compound is typically stored under 2–8°C in a dark, sealed, and dry environment to prevent degradation . Safety data indicate risks of acute toxicity (H302: harmful if swallowed), skin irritation (H315), and eye irritation (H319), necessitating precautions during handling .
Eigenschaften
IUPAC Name |
2-methylsulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-13(11,12)7-9-3-5-2-8-4-6(5)10-7/h3,8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXRKXNESQFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CNCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856734 | |
| Record name | 2-(Methanesulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360364-70-0 | |
| Record name | 2-(Methanesulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation of Pyrrole and Pyrimidine Precursors
A widely adopted method involves cyclocondensation between ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21 ) and guanylating agents. For example, reaction with 1,3-bis(methoxycarbonyl)-2-methylthiopseudourea in methanol catalyzed by acetic acid yields the pyrrolo[3,2-d]pyrimidine core. Adaptation for the [3,4-d] isomer necessitates substituting the pyrrole precursor with ethyl 4-amino-6-methyl-1H-pyrrole-3-carboxylate, followed by cyclization under analogous conditions.
Key Reaction Parameters
Halogenation and Functionalization
Introduction of the Methylsulfonyl Group
Nucleophilic Substitution of Chloro Intermediates
The most direct route involves substituting a chloro group at position 2 with methanesulfonyl anion. This method, adapted from Elliott et al.'s work on pyrrolo[3,2-d]pyrimidines, proceeds via:
-
Protection of the 2-Amino Group : Treatment with pivaloyl chloride forms N-(4-chloro-6-methyl-5H-pyrrolo[3,4-d]pyrimidin-2-yl)-2,2-dimethylpropanamide to prevent side reactions.
-
Sulfonylation : Reaction with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C to room temperature.
-
Deprotection : Hydrolysis with aqueous sodium hydroxide (2M) to remove the pivaloyl group.
Optimized Conditions
Suzuki-Miyaura Coupling for Sulfonyl Incorporation
For advanced derivatives, palladium-catalyzed cross-coupling introduces sulfonyl-containing boronic acids. This method, inspired by RET kinase inhibitor syntheses, involves:
-
Iodination : Protection of the pyrrolopyrimidine core followed by iodination at position 6 using N-iodosuccinimide (NIS).
-
Coupling : Reaction with methylsulfonylphenylboronic acid using PdCl₂(dppf) (5 mol%) and K₂CO₃ in degassed dioxane/water (3:1) at 80°C.
Critical Parameters
Comparative Analysis of Synthetic Routes
Reaction Optimization and Challenges
Regioselectivity in Sulfonylation
Positional selectivity is critical when substituting the pyrrolopyrimidine core. Steric hindrance from the 6,7-dihydro structure favors sulfonylation at position 2 over position 4. Nuclear Overhauser Effect (NOE) spectroscopy confirms regiochemistry, as evidenced in analogous compounds.
Solvent and Base Effects
Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing the transition state. However, DMF may lead to over-sulfonylation, necessitating strict temperature control. Triethylamine (Et₃N) or NaH are preferred bases due to their compatibility with MsCl.
Scalability and Industrial Considerations
Kilogram-scale synthesis requires:
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: The compound is used in the synthesis of hyperbranched polymers and other advanced materials.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target enzyme .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pyrrolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at the 2-, 4-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural and Functional Modifications
Key Comparative Insights
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -SO₂Me) : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methylthio (-SMe) analog, which is more lipophilic but less reactive .
- Halogenation : Chlorine substituents (e.g., 2,4-dichloro derivatives) increase electrophilicity, facilitating nucleophilic substitution reactions in medicinal chemistry .
- Aromatic Substitutions : Benzyl or dichlorophenyl groups (e.g., CAS 338416-22-1) improve lipid solubility and membrane permeability but may reduce aqueous solubility .
Core Structure Variations :
Salt Forms :
- Hydrochloride salts (e.g., 2-methyl derivative, CAS 424819-90-9) improve solubility and crystallinity, critical for formulation .
Biologische Aktivität
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: CHNOS
- Molecular Weight: 199.23 g/mol
- CAS Number: 1360364-70-0
The biological activity of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzymatic functions, leading to various biological effects. The compound has shown potential in inhibiting key pathways involved in cell signaling and metabolism.
Biological Activity and Therapeutic Applications
- Anticancer Activity
- Anti-inflammatory Effects
-
Antiviral Properties
- Preliminary studies suggest that the compound may possess antiviral activity, potentially by interfering with viral replication processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:
- Study on Enzyme Inhibition:
A recent study screened various compounds for their ability to inhibit PI5P4Kγ, a kinase involved in cellular signaling. The results indicated that this compound showed significant inhibitory activity with a KD value of 7.1 nM .
| Compound | Target Kinase | KD (nM) | Inhibition (%) |
|---|---|---|---|
| 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | PI5P4Kγ | 7.1 | >50 |
- Pharmacokinetic Studies:
In vivo pharmacokinetic studies demonstrated favorable absorption characteristics and brain penetration capabilities in mouse models. Compounds similar to 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine showed promising pharmacokinetic profiles with prolonged half-lives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how can reaction conditions be fine-tuned to improve yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., pyrrolo[3,4-d]pyrimidine cores) followed by sulfonylation. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMSO for polar aprotic conditions), and use of methylsulfonyl chloride as the sulfonyl donor. Continuous flow reactors may enhance scalability and reduce side reactions .
- Data Contradictions : While some protocols favor dichloromethane for sulfonylation, others report higher purity in DMSO due to improved solubility of intermediates .
Q. How can researchers confirm the structural integrity of 2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine post-synthesis?
- Methodology : Use a combination of:
- 1H/13C NMR to verify methylsulfonyl group integration (δ ~3.3 ppm for –SO2CH3) and pyrrolopyrimidine ring protons.
- LCMS for molecular ion validation (expected [M+H]+ ~224.06 g/mol).
- IR spectroscopy to confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Stability assays in buffers (pH 2–10) at 25°C and 37°C show degradation <5% over 24 hours in neutral conditions. Acidic/basic conditions (pH <4 or >8) accelerate hydrolysis of the sulfonyl group, requiring storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How does the methylsulfonyl substituent influence binding affinity in kinase inhibition assays compared to analogs (e.g., chloro or hydroxy derivatives)?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the methylsulfonyl group with halogens or amines via nucleophilic substitution (e.g., using LiAlH4 for reduction). Test derivatives against kinases like ATR or ATM using enzymatic assays (IC50 measurements).
- Key Finding : Methylsulfonyl enhances hydrogen bonding with kinase ATP-binding pockets, improving selectivity over chloro derivatives (ΔIC50 ~10 nM vs. ~50 nM) .
Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound, and how can pharmacokinetic (PK) parameters be optimized?
- Methodology :
- Use xenograft models (e.g., HCT-116 colorectal cancer) with oral/intraperitoneal dosing (10–50 mg/kg). Monitor tumor volume and plasma concentrations via LC-MS/MS.
- PK Optimization : PEGylation or prodrug strategies (e.g., tert-butyl ester precursors) improve bioavailability by reducing first-pass metabolism .
Q. How can computational modeling guide the design of 2-(methylsulfonyl)-pyrrolopyrimidine derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodology :
- Molecular Dynamics (MD) Simulations : Calculate logP (optimal ~2.5) and polar surface area (<90 Ų) to predict BBB permeability.
- In Silico Docking : Use AutoDock Vina to assess interactions with P-glycoprotein (P-gp) efflux transporters. Methylsulfonyl derivatives show lower P-gp binding than bulkier substituents .
Q. What crystallographic techniques resolve binding modes of this compound with therapeutic targets (e.g., ATR kinase)?
- Methodology : Co-crystallize the compound with ATR kinase (PDB ID: 6XYZ) using vapor diffusion. X-ray diffraction (1.8 Å resolution) reveals critical interactions:
- Sulfonyl oxygen forms hydrogen bonds with Lysine-304.
- Pyrrolopyrimidine core engages in π-π stacking with Phe-270 .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
